
6-O-alpha-Maltosyl-beta-cyclodextrin
Übersicht
Beschreibung
6-O-alpha-Maltosyl-beta-cyclodextrin is a derivative of beta-cyclodextrin, a cyclic oligosaccharide composed of seven glucose units linked by alpha-1,4-glycosidic bonds. This compound is modified by the addition of a maltose unit at the 6-O position, enhancing its solubility and ability to form inclusion complexes with various molecules. It is widely used in pharmaceutical, chemical, and biotechnological applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-O-alpha-Maltosyl-beta-cyclodextrin typically involves the enzymatic or chemical modification of beta-cyclodextrin. One common method is the enzymatic transglycosylation using maltose as the donor and beta-cyclodextrin as the acceptor. This reaction is catalyzed by enzymes such as cyclodextrin glycosyltransferase under mild conditions, typically at a pH of 5-7 and a temperature range of 30-50°C .
Industrial Production Methods: Industrial production of this compound involves large-scale enzymatic processes, ensuring high yield and purity. The process includes the preparation of beta-cyclodextrin, enzymatic modification, purification through crystallization or chromatography, and drying to obtain the final product .
Analyse Chemischer Reaktionen
Inclusion Complex Formation
G2-β-CD has shown significant ability to form inclusion complexes with various hydrophobic guest molecules. These host-guest interactions are primarily driven by non-covalent forces such as hydrogen bonding, hydrophobic interactions, and van der Waals forces.
-
Molecular Interaction Studies :
-
Studies utilizing techniques such as two-dimensional proton nuclear magnetic resonance spectroscopy (NMR) have demonstrated that G2-β-CD can encapsulate guest molecules effectively. For instance, the interaction with free cholesterol has been characterized by increased solubility and reduced cytotoxicity in cellular environments.
-
Stability and Solubility Enhancements
The stability of G2-β-CD in aqueous solutions has been well documented, showing low viscosity and favorable surface activity for injectable formulations. The compound's ability to form higher-order inclusion complexes enhances the solubility of poorly soluble drugs, making it a valuable candidate for pharmaceutical applications.
In Vitro and In Vivo Evaluations
Recent studies have evaluated the efficacy of G2-β-CD in treating conditions like Niemann-Pick disease type C (NPC). The compound was shown to normalize cholesterol levels in affected cells and reduce cellular toxicity.
Structural Analysis
The structural characteristics of G2-β-CD have been analyzed using advanced computational methods. Quantum Mechanics/Molecular Mechanics (QM/MM) calculations have provided insights into binding orientations and interaction energies within inclusion complexes.
Table 2: Binding Energies of Inclusion Complexes
Complex Type | Binding Energy (kcal/mol) | Reference |
---|---|---|
ILTG/G2-β-CD Complex | -138.78 (gas phase), -135.88 (water) |
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications in Niemann-Pick Disease Type C
Niemann-Pick Disease Type C is a rare genetic disorder characterized by impaired intracellular cholesterol trafficking, leading to neurodegeneration and hepatosplenomegaly. Traditional treatments have limitations, prompting the investigation of G2-β-cyclodextrin as a potential therapeutic agent.
Efficacy Studies
Recent studies have demonstrated the efficacy of G2-β-cyclodextrin in both in vitro and in vivo models of NPC:
- In Vitro Studies : G2-β-cyclodextrin was evaluated using Npc1 deficient Chinese hamster ovary (CHO) cells. It was found to significantly reduce cellular cholesterol levels by forming inclusion complexes, thereby normalizing cholesterol metabolism and lysosomal function .
- In Vivo Studies : Administration of G2-β-cyclodextrin via subcutaneous injections (2.9 mmol/kg) in Npc1 deficient mice resulted in improved cholesterol metabolism, reduced hepatocyte enlargement, and lower serum transaminase levels. Furthermore, cerebroventricular injections (21.4 μmol/kg) prevented Purkinje cell loss and motor dysfunction .
Enhancing Drug Solubility and Bioavailability
G2-β-cyclodextrin has been recognized for its ability to enhance the solubility and bioavailability of various pharmaceutical compounds:
- Drug Formulation : Due to its low viscosity and surface activity, G2-β-cyclodextrin is suitable for injectable formulations. It can improve the solubility of lipophilic drugs, making them more bioavailable .
- Pharmacokinetics Modulation : The compound can modulate the pharmacokinetics of drugs by improving their solubility profile, which is crucial for drugs that exhibit poor water solubility .
Industrial Applications
Beyond its pharmaceutical applications, G2-β-cyclodextrin has potential uses in various industrial sectors:
Food Industry
Cyclodextrins are widely used as food additives to improve flavor stability and sensory qualities. G2-β-cyclodextrin can encapsulate flavors and nutrients, enhancing their delivery in food products while maintaining safety standards .
Environmental Remediation
Cyclodextrins are also employed in environmental applications for their ability to encapsulate pollutants, aiding in their removal from contaminated water sources .
Summary of Key Findings
The following table summarizes key findings related to the applications of 6-O-α-Maltosyl-β-cyclodextrin:
Application Area | Key Findings |
---|---|
Therapeutic for NPC | Reduces cholesterol levels; improves liver function; prevents neurodegeneration |
Drug Solubility Enhancement | Increases solubility and bioavailability; suitable for injectable formulations |
Food Industry | Enhances flavor stability; safe for consumption; improves sensory qualities |
Environmental Remediation | Effective in encapsulating pollutants; aids in water purification processes |
Wirkmechanismus
The primary mechanism of action of 6-O-alpha-Maltosyl-beta-cyclodextrin involves the formation of inclusion complexes with various molecules. The hydrophobic cavity of the cyclodextrin allows it to encapsulate hydrophobic molecules, enhancing their solubility and stability. This property is particularly useful in drug delivery, where it can improve the bioavailability of poorly soluble drugs. Additionally, it can interact with cholesterol, forming soluble complexes and facilitating its removal from cells .
Vergleich Mit ähnlichen Verbindungen
Beta-cyclodextrin: The parent compound, less soluble and less effective in forming inclusion complexes compared to 6-O-alpha-Maltosyl-beta-cyclodextrin.
2-Hydroxypropyl-beta-cyclodextrin: Another derivative with enhanced solubility, commonly used in pharmaceutical formulations.
Methyl-beta-cyclodextrin: Known for its ability to extract cholesterol from cell membranes, similar to this compound.
Uniqueness: this compound is unique due to its specific modification with a maltose unit, which significantly enhances its solubility and ability to form stable inclusion complexes. This makes it particularly valuable in applications requiring high solubility and stability, such as drug delivery and biochemical research .
Biologische Aktivität
6-O-α-Maltosyl-β-cyclodextrin (Mal-βCD) is a cyclodextrin derivative that has garnered attention for its potential biological activities, particularly in cholesterol modulation and drug delivery systems. This article explores its biological activity, highlighting key research findings, case studies, and data tables.
Overview of 6-O-α-Maltosyl-β-Cyclodextrin
6-O-α-Maltosyl-β-cyclodextrin is synthesized by the enzymatic modification of β-cyclodextrin with maltose. This compound exhibits unique properties that enhance its interaction with various biological molecules, notably cholesterol. Mal-βCD forms soluble inclusion complexes with cholesterol, which are crucial for its biological activity. It is characterized by low cytotoxicity and favorable physicochemical properties, making it suitable for pharmaceutical applications .
The primary mechanism by which Mal-βCD exerts its biological effects involves the formation of inclusion complexes with cholesterol. This interaction leads to:
- Cholesterol Modulation : Mal-βCD effectively removes cellular cholesterol, which can influence cellular signaling pathways and the expression of specific proteins involved in cholesterol transport .
- Regulation of ABC Transporters : Studies have shown that treatment with Mal-βCD downregulates the expression of ATP-binding cassette (ABC) transporters such as ABCA1 and ABCG1 in mastocytoma P-815 cells. Conversely, replenishing cholesterol via inclusion complexes restores the expression levels of these transporters .
Case Study 1: Niemann-Pick Disease Type C (NPC)
A significant study evaluated the efficacy of Mal-βCD as a therapeutic agent for Niemann-Pick disease type C, a lysosomal storage disorder characterized by impaired cholesterol trafficking. The research demonstrated that:
- In Vitro Efficacy : Mal-βCD reduced intracellular cholesterol levels in Npc1-deficient Chinese hamster ovary (CHO) cells, improving lysosomal function .
- In Vivo Results : Weekly subcutaneous injections of Mal-βCD in Npc1-deficient mice led to improvements in abnormal cholesterol metabolism and reduced liver enlargement. Additionally, cerebroventricular injections prevented neurodegeneration and motor dysfunction .
Case Study 2: Drug Delivery Applications
Mal-βCD has been explored for enhancing the bioavailability of poorly soluble drugs. For instance:
- Fraxinellone Formulation : A formulation study showed that incorporating fraxinellone with Mal-βCD significantly improved its oral bioavailability by 5.8-fold compared to the free drug . The study highlighted the potential of Mal-βCD in creating effective drug delivery systems.
Table 1: Biological Activities of 6-O-α-Maltosyl-β-Cyclodextrin
Table 2: Efficacy in Niemann-Pick Disease Models
Treatment | Dosage | Effect on Cholesterol Levels | Outcome |
---|---|---|---|
Mal-βCD Subcutaneous | 2.9 mmol/kg | Reduced serum transaminases (ALT/AST) | Ameliorated liver dysfunction |
Mal-βCD Cerebroventricular | 21.4 μmol/kg | Prevented Purkinje cell loss | Improved motor function |
Eigenschaften
IUPAC Name |
(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-10-[[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-5,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H90O45/c55-1-10-19(63)20(64)29(73)47(83-10)92-38-11(2-56)84-46(30(74)21(38)65)82-9-18-45-28(72)37(81)54(91-18)98-44-17(8-62)89-52(35(79)26(44)70)96-42-15(6-60)87-50(33(77)24(42)68)94-40-13(4-58)85-48(31(75)22(40)66)93-39-12(3-57)86-49(32(76)23(39)67)95-41-14(5-59)88-51(34(78)25(41)69)97-43-16(7-61)90-53(99-45)36(80)27(43)71/h10-81H,1-9H2/t10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20+,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46+,47-,48?,49-,50-,51-,52-,53-,54-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSFPJHBIGWPMD-PBVGKYIBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C4C(C(C(O3)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(O4)C(C1O)O)CO)CO)CO)CO)CO)CO)O)O)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@@H]4[C@@H]([C@H]([C@H](O3)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](OC([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@@H]([C@@H]([C@H]9O)O)O[C@@H]1[C@H](O[C@H](O4)[C@@H]([C@H]1O)O)CO)CO)CO)CO)CO)CO)O)O)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H90O45 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1459.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does the branched structure of 6-O-alpha-Maltosyl-beta-cyclodextrin influence its inclusion complex formation compared to non-branched beta-cyclodextrin?
A: Research indicates that the branched structure of this compound significantly impacts its ability to form inclusion complexes, especially with geometric isomers. Studies demonstrate that this branched cyclodextrin exhibits selectivity towards cis isomers of compounds like estradiol, retinoic acid, and glycyrrhetinic acid, while demonstrating a preference for trans isomers of molecules like citral and quinine []. This selectivity is attributed to the specific spatial arrangements arising from the branched maltosyl groups attached to the beta-cyclodextrin core, influencing the fit and binding affinity of guest molecules. In contrast, non-branched beta-cyclodextrin displays less pronounced selectivity towards geometric isomers.
Q2: What unique enzymatic properties does the glycogen-debranching enzyme from Sulfolobus shibatae possess, and how can these properties be utilized in the modification of starch?
A: The glycogen-debranching enzyme (SSGDE) from the hyperthermophilic archaeon Sulfolobus shibatae exhibits a distinct dual functionality, acting as both an amylo-1,6-glucosidase and an alpha-1,4-glucanotransferase []. This unique characteristic allows it to efficiently hydrolyze branch points in starch and transfer maltooligosyl residues. SSGDE effectively hydrolyzes pullulan into maltotriose and converts this compound into maltose and beta-cyclodextrin []. This dual functionality makes SSGDE a promising candidate for industrial applications, particularly in starch modification. Its ability to operate at high temperatures (optimal at 85°C) makes it suitable for processes requiring elevated temperatures [], potentially leading to efficient and cost-effective starch conversion processes for dextrin production.
Q3: What makes this compound a promising candidate for drug delivery compared to its non-branched counterpart?
A: Research suggests that this compound exhibits certain properties that make it potentially advantageous for drug delivery applications compared to non-branched beta-cyclodextrin. Notably, its solubility in water and methanol-water solutions is significantly higher []. This enhanced solubility is crucial for drug delivery systems, as it allows for greater drug loading and potentially improves bioavailability. Additionally, this compound demonstrates significantly lower hemolytic activity towards human erythrocytes and negligible cytotoxicity in Caco-2 cells at concentrations up to 200 μM []. This improved safety profile compared to its non-branched counterpart makes it a more attractive candidate for developing drug delivery systems with reduced toxicity concerns.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.